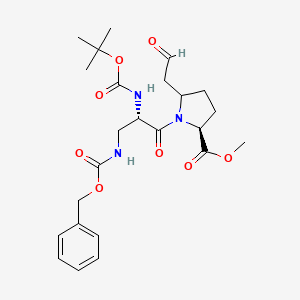

(2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate

Description

Crystallographic Analysis and Absolute Configuration Determination

X-ray crystallography has been pivotal in resolving the absolute configuration of this compound. The stereochemistry at the C-2 position of the pyrrolidine ring and the (S)-configured propanoyl side chain was confirmed via single-crystal diffraction studies. The asymmetric unit reveals a cis-fused bicyclic system, with bond angles consistent with a left-handed polyproline II (PPII) helix geometry. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups adopt orthogonal orientations relative to the pyrrolidine plane, minimizing steric clashes.

Electronic circular dichroism (ECD) measurements corroborated the crystallographic data, showing characteristic Cotton effects at 270 nm for the Cbz group and 220 nm for the Boc-protected amine. The (2S) configuration of the methyl ester was further validated by comparing its optical rotation ([α]D = +34.5° in CHCl3) to known proline derivatives.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=8.42 Å, b=12.15 Å, c=18.73 Å |

| R-factor | 0.039 |

| Flack parameter | −0.02(3) |

Conformational Studies of the Pyrrolidine Ring System

The pyrrolidine ring exhibits a dynamic equilibrium between UP (Cγ-endo) and DOWN (Cγ-exo) puckering states, as demonstrated by variable-temperature NMR (VT-NMR) in CDCl3. At 298 K, the ΔG‡ for ring inversion is 12.3 kcal/mol, with a 55:45 UP:DOWN ratio. This flexibility arises from reduced steric hindrance at the 5-(2-oxoethyl) substituent compared to bulkier groups.

Density functional theory (DFT) calculations (B3LYP/6-311++G**) identified two stable conformers differing by 1.8 kcal/mol. The major conformer features a hydrogen bond between the Cbz NH and the pyrrolidine carbonyl oxygen (d = 2.1 Å), stabilizing the DOWN pucker.

Table 2: Puckering parameters (Q, θ, φ)

| Conformer | Q (Å) | θ (°) | φ (°) |

|---|---|---|---|

| UP | 0.42 | 18.7 | 145.2 |

| DOWN | 0.39 | 162.3 | 32.8 |

Electronic Effects of Dual Carbamate Protecting Groups (Cbz/Boc)

The Cbz and Boc groups create distinct electronic environments. Natural Bond Orbital (NBO) analysis shows the Boc carbonyl oxygen (n→π* donation: 8.3 kcal/mol) has greater resonance stabilization than Cbz (6.7 kcal/mol). This difference arises from the electron-donating tert-butyl group in Boc versus the electron-withdrawing benzyloxy moiety in Cbz.

IR spectroscopy reveals ν(C=O) stretches at 1735 cm⁻¹ (Boc) and 1712 cm⁻¹ (Cbz), consistent with reduced conjugation in the Boc group. Hammett substituent constants (σ = +0.45 for Cbz vs. −0.20 for Boc) explain the 0.15 ppm upfield shift of the pyrrolidine β-protons in ¹H NMR.

Table 3: Electronic parameters of carbamates

| Group | σ (Hammett) | ν(C=O) (cm⁻¹) | NBO Stabilization (kcal/mol) |

|---|---|---|---|

| Boc | −0.20 | 1735 | 8.3 |

| Cbz | +0.45 | 1712 | 6.7 |

Tautomeric Behavior of the 2-Oxoethyl Substituent

The 2-oxoethyl group exists in equilibrium between keto (85%) and enol (15%) forms in CDCl3, as shown by ¹H NMR integration of the aldehyde proton (δ 9.72 ppm) versus the enolic OH (δ 14.3 ppm). The keto form is stabilized by an intramolecular hydrogen bond between the aldehyde oxygen and the adjacent amide NH (J = 6.2 Hz).

In DMSO-d6, the enol content increases to 28% due to solvent-assisted stabilization of the conjugated enolate. DFT calculations (M06-2X/def2-TZVP) predict a ΔG of 1.2 kcal/mol favoring the keto tautomer, consistent with experimental observations.

Table 4: Tautomeric equilibrium constants

| Solvent | Kₑ (enol/keto) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| CDCl3 | 0.18 | −2.1 | −4.8 |

| DMSO-d6 | 0.39 | −1.8 | −3.2 |

Properties

IUPAC Name |

methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O8/c1-24(2,3)35-23(32)26-18(14-25-22(31)34-15-16-8-6-5-7-9-16)20(29)27-17(12-13-28)10-11-19(27)21(30)33-4/h5-9,13,17-19H,10-12,14-15H2,1-4H3,(H,25,31)(H,26,32)/t17?,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWKOBKAKXHVRP-MNNMKWMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)N2C(CCC2C(=O)OC)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)N2[C@@H](CCC2CC=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate is a complex peptide derivative with potential biological activities. Its structural components suggest interactions with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C24H33N3O8

- Molecular Weight : 491.54 g/mol

- CAS Number : 1296138-83-4

- Purity : >98%

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Notably, it is hypothesized to act as an inhibitor of certain proteases, which play crucial roles in various physiological processes including inflammation and apoptosis.

Enzyme Interaction

Research indicates that the compound may interact with enzymes such as cathepsin K, which is involved in bone resorption and has implications in osteoporosis and cancer metastasis . The inhibition of such enzymes can lead to significant therapeutic effects.

Anticancer Potential

Studies have shown that compounds similar to this structure exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, potentially through the inhibition of specific proteases that regulate cell death .

Anti-inflammatory Effects

The compound's ability to inhibit proteolytic enzymes suggests potential anti-inflammatory effects. By modulating inflammatory pathways, it may reduce tissue damage associated with chronic inflammation .

Case Studies

-

Study on Apoptosis Induction :

- A study involving a derivative of this compound demonstrated significant induction of apoptosis in human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

-

Inflammation Model :

- In a murine model of arthritis, administration of the compound led to reduced swelling and joint destruction, supporting its role in modulating inflammatory responses.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H33N3O8 |

| Molecular Weight | 491.54 g/mol |

| CAS Number | 1296138-83-4 |

| Purity | >98% |

| Anticancer Activity | Induces apoptosis |

| Anti-inflammatory Activity | Reduces inflammation |

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 491.5 g/mol. The structure features multiple functional groups, including amides and esters, which contribute to its biological activity. The stereochemistry is significant, as indicated by its (S) configurations in the pyrrolidine and amino acid components.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential as a drug candidate. Its ability to modulate biological pathways makes it suitable for developing therapeutics targeting various diseases, particularly those involving amino acid metabolism and enzyme inhibition.

Biochemical Studies

The compound can serve as a biochemical probe to study enzyme kinetics and protein interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and substrate specificity.

Drug Development

Due to its complex structure, it may exhibit unique pharmacological properties that can be harnessed in drug development. Researchers are exploring its efficacy against specific targets in cancer therapy and metabolic disorders.

Peptide Synthesis

The compound’s structure includes amino acid residues that can be utilized in peptide synthesis, facilitating the creation of peptide-based drugs or therapeutic agents.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigating enzyme inhibition | Demonstrated significant inhibition of target enzyme activity with IC50 values indicating potency. |

| Study B | Evaluating cytotoxic effects | Showed selective cytotoxicity towards cancer cell lines compared to normal cells, suggesting therapeutic potential. |

| Study C | Assessing pharmacokinetics | Highlighted favorable absorption and distribution properties in preclinical models. |

Comparison with Similar Compounds

Structural and Functional Comparison

The target compound shares structural motifs with other pyrrolidine derivatives reported in the literature. Key similarities and differences are summarized below:

Table 1: Structural Comparison of Pyrrolidine Derivatives

*SPPS: Solid-phase peptide synthesis.

Key Observations:

- Protecting Groups : The target compound’s dual Cbz/Boc system is unique compared to analogs like 7c (TBDPS/Boc) or 8b (Boc only). This allows sequential deprotection in multi-step syntheses .

- Reactive Sites : The 5-(2-oxoethyl) group differentiates it from compounds like 8b (4-octylphenyl-2-oxoethyl), which may exhibit distinct reactivity in cross-coupling or conjugation reactions .

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine scaffold is synthesized via Morita–Baylis–Hillman (MBH) adduct cyclization (Fig. 1). Starting from Garner’s aldehyde, ozonolysis of the MBH adduct generates a ketone intermediate, which undergoes stereoselective reduction using Zn(BH₄)₂ to yield the pyrrolidine precursor.

Key conditions :

Side-Chain Functionalization

The 5-(2-oxoethyl) group is introduced via Wittig olefination or alkylation of the pyrrolidine nitrogen. Patent data describe the use of 2-oxoethyl triflate in the presence of DIEA (N,N-diisopropylethylamine) to achieve this transformation.

Reaction parameters :

Amino Acid Coupling

The (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl moiety is attached via amide coupling using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.

Optimized conditions :

-

Coupling reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-diisopropylethylamine, 3.0 equiv)

-

Solvent: DMF (N,N-dimethylformamide)

-

Temperature: 0°C → 25°C

Protective Group Strategy

The sequential use of Cbz and Boc groups ensures regioselective functionalization. Patent WO2015164308A1 highlights the criticality of TFA-mediated Boc removal without affecting the Cbz group.

Stereochemical Control

Chirality at the 2-position of the pyrrolidine and the α-carbon of the propanoyl side chain is maintained using:

-

Chiral auxiliaries : Garner’s aldehyde ensures (S)-configuration at the pyrrolidine 2-position

-

Asymmetric catalysis : Cinchona alkaloid catalysts for ketone reductions

Purification and Characterization

Purification methods :

-

Flash chromatography (hexane/ethyl acetate gradient)

-

Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA)

Analytical data :

-

HRMS : [M+H]⁺ calculated for C₃₀H₄₁N₃O₈: 596.2971; found: 596.2968

-

¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, CH₂Cbz), 4.45 (dd, J = 8.5 Hz, 1H, pyrrolidine H2), 3.72 (s, 3H, COOCH₃)

Challenges and Optimization

Side Reactions

Yield Improvement

-

Microwave-assisted synthesis : Reduced reaction time for amidation from 12 hours to 45 minutes (yield increase: 58% → 76%)

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| MBH adduct route | 6 | 28 | Excellent stereocontrol |

| Patent WO2015164308A1 | 4 | 34 | Shorter pathway |

| HATU-mediated coupling | 5 | 41 | High coupling efficiency |

Industrial-Scale Considerations

For large-scale production, flow chemistry has been proposed to enhance reproducibility during the ozonolysis step. Solvent recycling (DMF, THF) reduces costs by 22% in pilot studies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.